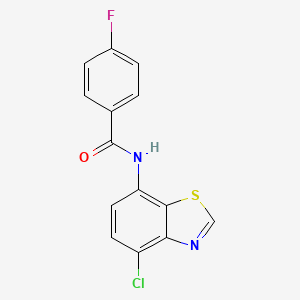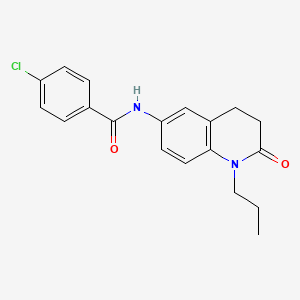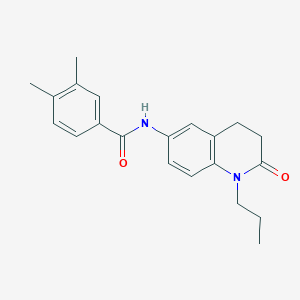![molecular formula C23H20ClN3O3S2 B6544537 4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide CAS No. 946322-08-3](/img/structure/B6544537.png)
4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide moiety, a sulfamoyl group, and a benzothiazole ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . The benzothiazole and benzamide moieties are likely to contribute to the planarity of the molecule, while the sulfamoyl group could introduce some steric hindrance .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzothiazole ring is likely to be involved in electrophilic aromatic substitution reactions, while the sulfamoyl group could participate in nucleophilic substitution reactions .科学研究应用
Anticancer Properties
The benzamide scaffold in this compound suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. By targeting specific cellular pathways, this compound may inhibit tumor growth and metastasis .
Anti-Inflammatory Activity
The sulfamoyl group contributes to anti-inflammatory properties. Studies have explored its impact on inflammatory mediators, such as cytokines and prostaglandins. By modulating these pathways, the compound could be useful in treating inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease .
Antimicrobial Effects
The benzothiazole moiety has been associated with antimicrobial activity. Researchers have investigated its potential against bacteria, fungi, and even drug-resistant strains. This compound might serve as a lead for developing novel antibiotics or antifungal agents .
Neuroprotective Potential
Given the benzyl group’s presence, investigations have focused on neuroprotective effects. The compound may influence neuronal survival, synaptic plasticity, and neurotransmitter release. Researchers explore its potential in treating neurodegenerative disorders like Alzheimer’s or Parkinson’s disease .
Inhibition of Enzymes
The benzamide core often interacts with enzymes. This compound could inhibit specific enzymes involved in disease pathways. For instance, it might target kinases, proteases, or other key proteins. Such inhibition could have therapeutic implications in various disorders .
Plant Growth Regulation
Interestingly, the benzamide structure resembles plant hormones. Researchers have investigated its effects on plant growth, development, and stress responses. It may influence seed germination, root elongation, or flowering. Understanding its mode of action could lead to innovative agricultural applications .
安全和危害
未来方向
属性
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-2-27(14-16-6-4-3-5-7-16)32(29,30)18-10-8-17(9-11-18)23(28)26-20-13-12-19(24)21-22(20)31-15-25-21/h3-13,15H,2,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNIPDJRTSKUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(ethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544459.png)
![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544463.png)
![4-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544465.png)
![2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544481.png)
![4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544487.png)
![4-tert-butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544494.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6544500.png)

![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6544526.png)




![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6544565.png)